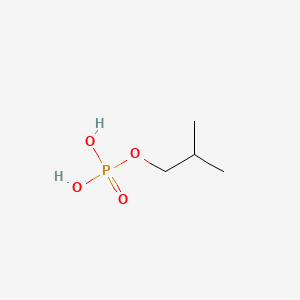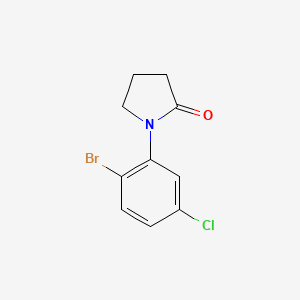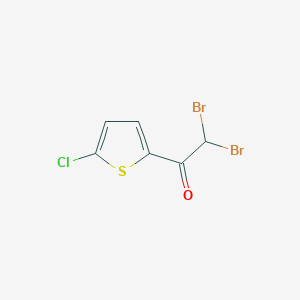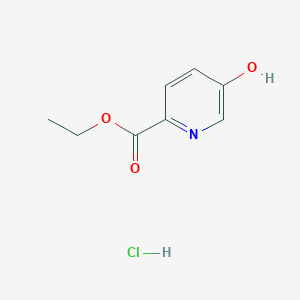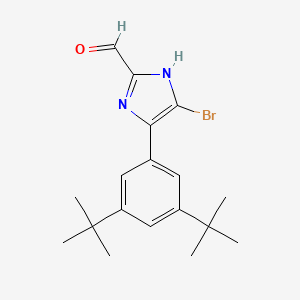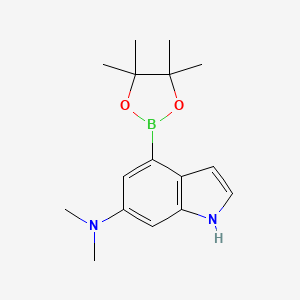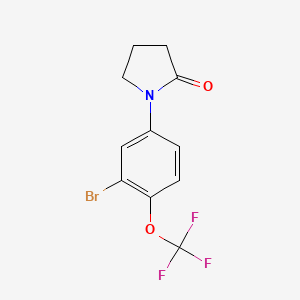
1-(3-Bromo-4-(trifluoromethoxy)phenyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-Bromo-4-(trifluoromethoxy)phenyl]-2-pyrrolidinone is a synthetic organic compound characterized by the presence of a bromine atom, a trifluoromethoxy group, and a pyrrolidinone ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Bromo-4-(trifluoromethoxy)phenyl]-2-pyrrolidinone typically involves the reaction of 3-bromo-4-(trifluoromethoxy)aniline with a suitable pyrrolidinone derivative under controlled conditions. One common method involves the use of lithium diisopropylamide (LIDA) at low temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions: 1-[3-Bromo-4-(trifluoromethoxy)phenyl]-2-pyrrolidinone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH) and alkyl halides.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
科学的研究の応用
1-[3-Bromo-4-(trifluoromethoxy)phenyl]-2-pyrrolidinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.
作用機序
The mechanism of action of 1-[3-Bromo-4-(trifluoromethoxy)phenyl]-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to target molecules. These interactions can modulate biological processes, making the compound useful in various research applications .
類似化合物との比較
- 1-Bromo-4-(trifluoromethoxy)benzene
- 1-Bromo-3-(trifluoromethoxy)benzene
- 4-Bromo-α,α,α-trifluorotoluene
Comparison: 1-[3-Bromo-4-(trifluoromethoxy)phenyl]-2-pyrrolidinone is unique due to the presence of the pyrrolidinone ring, which distinguishes it from other similar compounds.
特性
分子式 |
C11H9BrF3NO2 |
|---|---|
分子量 |
324.09 g/mol |
IUPAC名 |
1-[3-bromo-4-(trifluoromethoxy)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C11H9BrF3NO2/c12-8-6-7(16-5-1-2-10(16)17)3-4-9(8)18-11(13,14)15/h3-4,6H,1-2,5H2 |
InChIキー |
ZYHXSFSOWUFODW-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1)C2=CC(=C(C=C2)OC(F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



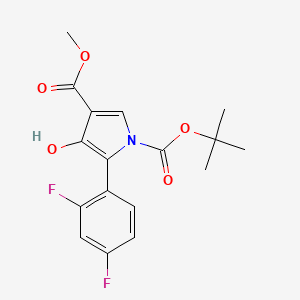
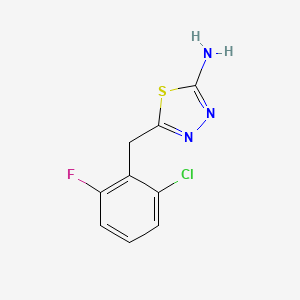
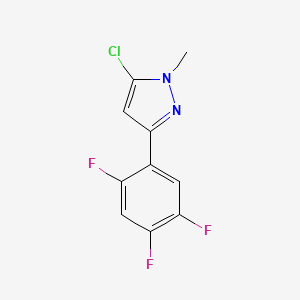
![2-Amino-8-fluoro-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13693426.png)
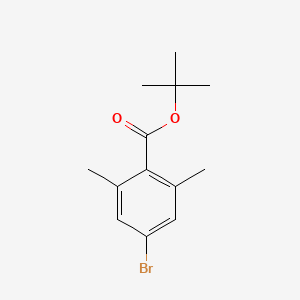
![2-(Dichloromethyl)benzo[b]thiophene](/img/structure/B13693434.png)
